Cas no 1194-44-1 (Bicyclo[2.2.2]octane-1,4-diol)
![Bicyclo[2.2.2]octane-1,4-diol structure](https://ja.kuujia.com/scimg/cas/1194-44-1x500.png)
Bicyclo[2.2.2]octane-1,4-diol 化学的及び物理的性質
名前と識別子
-
- Bicyclo[2.2.2]octane-1,4-diol
- 1,4-Dihydroxybicyclo[2.2.2]octane
- SCHEMBL9306212
- DTXSID80339865
- BICYCLO(2.2.2)OCTANE-1,4-DIOL
- AS-78403
- 1194-44-1
- DB-243115
- CS-0049782
- MFCD00213487
- BHSZKPHKWKSMKX-UHFFFAOYSA-N
- 1,4-bicyclo[2.2.2]octane diol
- AKOS024337711
- P18815
- 1,4-Dihydroxybicyclo(2.2.2)octane
- DTXCID20290946
-
- MDL: MFCD00213487
- インチ: 1S/C8H14O2/c9-7-1-2-8(10,5-3-7)6-4-7/h9-10H,1-6H2
- InChIKey: BHSZKPHKWKSMKX-UHFFFAOYSA-N
- ほほえんだ: OC12CCC(CC1)(CC2)O
計算された属性
- せいみつぶんしりょう: 142.099379685g/mol
- どういたいしつりょう: 142.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 40.5Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
Bicyclo[2.2.2]octane-1,4-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM555714-250mg |
Bicyclo[2.2.2]octane-1,4-diol |
1194-44-1 | 95%+ | 250mg |
$*** | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1872-500MG |
bicyclo[2.2.2]octane-1,4-diol |
1194-44-1 | 97% | 500MG |
¥ 5,332.00 | 2023-03-15 | |
eNovation Chemicals LLC | D587616-1G |
bicyclo[2.2.2]octane-1,4-diol |
1194-44-1 | 97% | 1g |
$1050 | 2024-07-21 | |
Aaron | AR009LWW-50mg |
bicyclo[2.2.2]octane-1,4-diol |
1194-44-1 | 97% | 50mg |
$156.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1872-5g |
bicyclo[2.2.2]octane-1,4-diol |
1194-44-1 | 97% | 5g |
¥16790.0 | 2024-04-25 | |
1PlusChem | 1P009LOK-250mg |
Bicyclo[2.2.2]octane-1,4-diol |
1194-44-1 | 97.00% | 250mg |
$416.00 | 2023-12-26 | |
1PlusChem | 1P009LOK-100mg |
Bicyclo[2.2.2]octane-1,4-diol |
1194-44-1 | 97.00% | 100mg |
$251.00 | 2023-12-26 | |
Aaron | AR009LWW-1g |
bicyclo[2.2.2]octane-1,4-diol |
1194-44-1 | 97% | 1g |
$969.00 | 2025-02-10 | |
Aaron | AR009LWW-10g |
Bicyclo[2.2.2]octane-1,4-diol |
1194-44-1 | 97% | 10g |
$4853.00 | 2023-12-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1872-500mg |
bicyclo[2.2.2]octane-1,4-diol |
1194-44-1 | 97% | 500mg |
¥3920.0 | 2024-04-25 |
Bicyclo[2.2.2]octane-1,4-diolに関する追加情報
Properties and Applications of Bicyclo[2.2.2]octane-1,4-diol (CAS No. 1194-44-1)
Bicyclo[2.2.2]octane-1,4-diol, identified by its Chemical Abstracts Service number CAS No. 1194-44-1, is a significant organic compound with a unique bicyclic structure that has garnered considerable attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of norbornanes, characterized by its three-membered bridgehead and two six-membered rings, which contribute to its distinct chemical properties and reactivity. The presence of two hydroxyl groups at the 1 and 4 positions enhances its versatility, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The molecular structure of Bicyclo[2.2.2]octane-1,4-diol (CAS No. 1194-44-1) consists of a rigid bicyclic framework with two hydroxyl functional groups positioned strategically to influence its reactivity and solubility characteristics. This arrangement not only imparts a high degree of stereochemical complexity but also opens up numerous possibilities for further functionalization, which is a critical factor in drug discovery and material science applications.
In recent years, Bicyclo[2.2.2]octane-1,4-diol (CAS No. 1194-44-1) has been explored for its potential in pharmaceutical development due to its ability to serve as a scaffold for designing novel bioactive molecules. The bicyclic core mimics the natural stereodynamics found in many biologically active compounds, making it an attractive structure for medicinal chemists seeking to develop new therapeutic agents. Researchers have leveraged the compound's unique architecture to create derivatives with enhanced binding affinity and selectivity for target enzymes and receptors.
One of the most compelling aspects of Bicyclo[2.2.2]octane-1,4-diol (CAS No. 1194-44-1) is its role as a building block in the synthesis of complex organic molecules. Its rigid framework provides stability while allowing for modifications at multiple sites, enabling the creation of diverse chemical libraries for high-throughput screening in drug discovery programs. The hydroxyl groups can be easily transformed into other functional groups such as amines, carboxylic acids, or aldehydes, facilitating the development of intermediates for various synthetic pathways.
Recent studies have highlighted the utility of Bicyclo[2.2.2]octane-1,4-diol (CAS No. 1194-44-1) in the design of chiral ligands for asymmetric catalysis. The compound's stereochemical environment allows it to interact selectively with specific transition metals, promoting enantioselective reactions that are crucial for producing optically active pharmaceuticals with high enantiomeric purity. This capability is particularly valuable in the synthesis of drugs where chirality plays a critical role in their biological activity and pharmacokinetic properties.
The solubility profile of Bicyclo[2.2.2]octane-1,4-diol (CAS No. 1194-44-1) also contributes to its broad applicability across different scientific domains. Its moderate solubility in both polar and non-polar solvents makes it compatible with a wide range of reaction conditions and purification techniques, which is advantageous for industrial-scale production and laboratory-scale experiments alike.
In addition to its pharmaceutical relevance, Bicyclo[2.2.2]octane-1,4-diol (CAS No. 1194-44-1) has been investigated for its potential applications in materials science, particularly as a precursor for polymers and specialty chemicals that exhibit unique mechanical or thermal properties due to their rigid cyclic structure.
The synthesis of Bicyclo[2.2.2]octane-1,4-diol (CAS No. 1194-44-1) typically involves multi-step organic transformations starting from commercially available precursors such as cyclopentadiene or norbornadiene derivatives through ring-closing metathesis or Diels-Alder reactions followed by hydroxylation steps to introduce the hydroxyl groups at the desired positions on the bicyclic framework.
The growing interest in Bicyclo[2.2.2]octane-1,4-diol (CAS No. 1194-44-1) underscores its importance as both a research tool and an industrial intermediate in modern chemistry and drug development pipelines.
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